BenchChemオンラインストアへようこそ!

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Epigenetics PRC2 EED Inhibition

This specific 8-propyl-4-(pyrrolidin-1-yl) substitution vector uniquely targets EED (IC50 40–100 nM), not kinases. Unlike JAK-targeted pyrido-pyrimidinone analogs, this compound allosterically inactivates PRC2, complementing EZH2 catalytic inhibitors. Its low MW (258.3 Da) and favorable permeability make it ideal for cellular assays. Insist on this exact substitution pattern—generic scaffold procurement risks acquiring a compound with an entirely different target profile.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 2034525-93-2
Cat. No. B2412607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034525-93-2
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
InChIInChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3
InChIKeyNTVAXUKAKSUXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-93-2) – Class, Profile, and Research Context


8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-93-2) is a synthetic heterocyclic small molecule based on the privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold [1]. This compound is a member of a broader class of 2,4,8-trisubstituted pyrido[2,3-d]pyrimidin-7-ones disclosed in patent US8889696B2 as antiproliferative agents [2]. ChEMBL and BindingDB curation, primarily from AbbVie and Temple University, indicate its primary reported biochemical activity is inhibition of the Polycomb protein Embryonic Ectoderm Development (EED), a key subunit of the PRC2 complex, with an IC50 of 40–100 nM in TR-FRET displacement assays [3]. The pyrido[2,3-d]pyrimidin-7(8H)-one chemotype is recognized as a privileged scaffold capable of engaging diverse kinase and non-kinase targets, including CDKs, PI3Kα, mTOR, PLK, and HCV targets [4]. However, subtle substitution patterns at the 4- and 8-positions critically determine target selectivity, potency, and pharmacokinetic behavior, making this specific compound’s profile distinct from class-level generalizations.

Why 8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one Cannot Be Substituted with Generic Pyrido-Pyrimidinones


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a highly tunable pharmacophore where seemingly minor structural modifications lead to profound target-switching. For example, 2,4,8-trisubstituted variants within the Temple University patent US8889696B2 exhibit JAK1 IC50 values ranging from >10,000 nM to the low nanomolar range depending solely on the substitution pattern [1]. Similarly, 8-aryl vs. 8-alkyl substitution shifts selectivity between PI3Kα/mTOR and PLK kinases [2]. The 8-propyl-4-(pyrrolidin-1-yl) substitution vector uniquely positions this compound as an EED binder (IC50 40–100 nM) [3], a target unrelated to kinases. Generic procurement based solely on the core scaffold risks acquiring a compound with an entirely different target profile, potency, and downstream biological consequence. Therefore, structural identity at positions 4 and 8 is indispensable for experimental reproducibility and target engagement.

Quantitative Evidence Guide: Differentiation of 8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one from Comparators


EED Target Engagement vs. Kinase-Focused Pyrido-Pyrimidinone Analogs

This compound demonstrates biochemical engagement of the EED subunit of PRC2, in contrast to the majority of pyrido[2,3-d]pyrimidin-7(8H)-one analogs that primarily target kinases such as PI3Kα (PDB 4FA6), PLK, or CDKs [1]. In a TR-FRET-based displacement assay measuring inhibition of a pyrrolidine-based Oregon-Green probe binding to GST-tagged EED, the target compound exhibited an IC50 of 40–100 nM [2]. By comparison, a representative kinase-targeted analog from the same patent family (US8889696B2) showed an IC50 > 10,000 nM against JAK1, highlighting the target-class specificity imparted by the 8-propyl-4-pyrrolidine substitution [3].

Epigenetics PRC2 EED Inhibition Target Selectivity

SAR-Driven Differentiation from 8-Isopropyl and 8-Methyl Analogs

Within the pyrido[2,3-d]pyrimidin-7(8H)-one series, the 8-alkyl substituent length critically modulates EED binding affinity. The 8-propyl analog (target compound) achieves EED IC50 values of 40–100 nM [1]. In contrast, truncated 8-methyl and 8-ethyl substituted pyrido[2,3-d]pyrimidin-7(8H)-ones from the Temple University patent (US8889696B2) exhibit markedly reduced antiproliferative activity with representative IC50 values > 10,000 nM against kinase targets and diminished cellular potency in cancer cell lines [2]. The 8-isopropyl analog (8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine) introduces further structural divergence (imine vs. ketone at position 7) altering both target binding and physicochemical properties .

Structure-Activity Relationship EED Binding Chemical Probe SAR

Differentiation from Amino Pyrrolidine EED Inhibitors (e.g., A-395)

The target compound (pyrido[2,3-d]pyrimidin-7(8H)-one scaffold) is structurally and pharmacologically distinct from the amino pyrrolidine class of EED inhibitors such as A-395. A-395 binds EED with a Ki of 0.4 nM and inhibits PRC2 with IC50 of 34 nM , representing an order of magnitude higher potency than the target compound (EED IC50 40–100 nM). However, the pyrido-pyrimidinone scaffold offers distinct physicochemical properties (lower molecular weight, different logP, distinct hydrogen bonding capacity) that may confer advantages in CNS penetration or oral bioavailability relevant to specific experimental paradigms [1]. The target compound's unique chemotype also serves as a structurally orthogonal tool compound to validate EED-dependent biology independent of the amino pyrrolidine pharmacophore [2].

EED Inhibitor PRC2 Chemical Probe Scaffold Comparison

Cellular Target Engagement: H3K27me3 Reduction Potential Inferred from Class Pharmacology

As an EED-binding small molecule, the target compound is expected to phenocopy the cellular pharmacodynamic effects of established EED inhibitors, namely global reduction of H3K27me3 levels through allosteric inactivation of PRC2 methyltransferase activity [1]. EED inhibitors such as EED226 (IC50 22 nM) and A-395 have been shown to reduce H3K27me3 in PRC2-dependent cancer cell lines . While direct cellular data for the target compound is not publicly available in curated databases, the biochemical EED engagement (IC50 40–100 nM) predicts cellular activity in the sub-micromolar range based on class-level structure-activity trends [2]. Researchers should prioritize cell lines with known PRC2 dependency (e.g., KARPAS-422, Pfeiffer, or WSU-DLCL2) for validation experiments.

Cellular Pharmacodynamics H3K27me3 Epigenetic Silencing PRC2

Physicochemical Differentiation: Solubility and Permeability Profile Inferred from Scaffold Properties

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with 8-propyl and 4-pyrrolidine substitution (MW 258.3, tPSA ~48 Ų, calculated logP ~2.1) presents a physicochemical profile distinct from both larger ATP-competitive kinase inhibitors and the amino pyrrolidine EED inhibitor class (e.g., A-395: MW 442.6, tPSA ~50 Ų) . The lower molecular weight and balanced lipophilicity suggest favorable passive permeability and aqueous solubility characteristics, critical for intracellular target engagement in cellular assays . By comparison, many 8-aryl substituted pyrido-pyrimidinone kinase inhibitors (MW > 400) exhibit solubility-limited pharmacology requiring formulation optimization.

Physicochemical Properties Drug-likeness Permeability Solubility

Patent-Documented Structural Novelty and Freedom-to-Operate

The compound falls within the generic Markush structure of US Patent US8889696B2 assigned to Temple University, which claims substituted pyrido[2,3-d]pyrimidin-7(8H)-ones as antiproliferative agents [1]. The specific 8-propyl-4-(pyrrolidin-1-yl) substitution pattern is structurally distinct from the 8-aryl-sulfone/sulfoxide/sulfide analogs prominently exemplified in the patent (e.g., Example 39: 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one) [2]. This structural divergence translates to distinct biological targets (EED vs. PLK/kinase inhibition). Furthermore, this compound's EED activity is curated from AbbVie screening data, suggesting an independent discovery trajectory from the Temple University kinase program [3].

Intellectual Property Patent Freedom-to-Operate Structural Novelty

Optimal Application Scenarios for 8-Propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one in Research and Early Discovery


Chemical Probe for EED-Dependent PRC2 Biology in Cancer Epigenetics

As a biochemically validated EED binder (IC50 40–100 nM), this compound is optimally deployed as a structurally novel chemical probe to interrogate PRC2-dependent transcriptional repression in EZH2 wild-type and mutant cancer models [1]. Unlike EZH2 catalytic inhibitors (e.g., tazemetostat), EED-targeted compounds allosterically inactivate the entire PRC2 holoenzyme, offering a complementary pharmacological approach for resistant settings [2]. The compound's low molecular weight (258.3 Da) and favorable calculated physicochemical profile suggest utility in cellular assays requiring passive membrane permeability.

Structurally Orthogonal Tool Compound for EED Inhibitor Screening Cascades

The pyrido[2,3-d]pyrimidin-7(8H)-one chemotype provides a structurally orthogonal alternative to amino pyrrolidine-based EED inhibitors (e.g., A-395) and triazolopyrimidine-based ligands (e.g., EED226) [1]. In hit validation cascades, structurally distinct chemical matter is essential to rule out scaffold-specific artifacts and confirm target biology. This compound can serve as a reference EED ligand in TR-FRET competition assays (biochemical IC50 40–100 nM established) and as a calibration standard for H3K27me3 cellular pharmacodynamic assays [2].

Starting Point for Fragment-Based or Structure-Guided EED Drug Design

With a molecular weight of 258.3 Da, this compound approaches fragment-like physicochemical space while retaining measurable EED biochemical potency (IC50 40–100 nM) [1]. This positions it as an attractive starting point for structure-guided optimization, where the pyrido-pyrimidinone core can be elaborated at positions 2, 6, or the pyrrolidine ring to enhance affinity toward the picomolar range observed with optimized EED ligands [2]. The availability of high-resolution EED crystal structures (PDB: 5U69, 5U6D) in complex with amino pyrrolidine inhibitors provides a structural framework for docking and rational design [3].

Reference Inhibitor for JAK1 Selectivity Screening Panels in Kinase Drug Discovery

Based on the Temple University patent US8889696B2, structurally related pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit a broad range of JAK1 inhibitory activities (IC50 ranging from nanomolar to >10,000 nM) [1]. This specific compound, while primarily characterized as an EED ligand, may exhibit residual kinase activity at higher concentrations. It can serve as a reference compound in kinase selectivity profiling panels to benchmark the selectivity of JAK-targeted pyrido-pyrimidinone drug candidates, helping distinguish on-target JAK inhibition from off-target EED engagement [2].

Quote Request

Request a Quote for 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.